4-Methoxycinnamic acid

Antifungal Tolerance Structure-Activity Relationship Yeast Genetics

4-Methoxycinnamic acid (trans-4-methoxycinnamic acid; CAS 830-09-1; CAS 943-89-5 for E-isomer) is a naturally occurring phenylpropanoid derivative of cinnamic acid, characterized by a para-methoxy substituent on the phenyl ring. It belongs to the hydroxycinnamic acid structural class but, lacking a phenolic hydroxyl, is more accurately classified as a methoxylated cinnamic acid derivative.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
Cat. No. B7760603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxycinnamic acid
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)
InChIKeyAFDXODALSZRGIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxycinnamic Acid: Procurement-Relevant Comparative Properties and Differential Activity Profile


4-Methoxycinnamic acid (trans-4-methoxycinnamic acid; CAS 830-09-1; CAS 943-89-5 for E-isomer) is a naturally occurring phenylpropanoid derivative of cinnamic acid, characterized by a para-methoxy substituent on the phenyl ring . It belongs to the hydroxycinnamic acid structural class but, lacking a phenolic hydroxyl, is more accurately classified as a methoxylated cinnamic acid derivative [1]. Unlike its more hydrophilic analog p-coumaric acid (4-hydroxycinnamic acid), the methoxy substitution confers enhanced lipophilicity (logP ~2.68) and distinct selectivity in multiple biological and biocatalytic systems, as demonstrated by comparative quantitative assays detailed herein .

Why 4-Methoxycinnamic Acid Cannot Be Substituted by Generic Cinnamic Acid or Common Hydroxycinnamates


Substitution of 4-methoxycinnamic acid with structurally similar in-class compounds such as cinnamic acid, 4-hydroxycinnamic acid (p-coumaric acid), or 3-methoxycinnamic acid is scientifically invalid for applications requiring defined para-substituent selectivity. As demonstrated in comparative structure-activity studies, the para-methoxy group confers a distinct profile: in antifungal screening, 4-methoxycinnamic acid displays differential activity against the glr1Δ mutant yeast strain (score = 6) compared to 4-methylcinnamic acid (score = 0) and cinnamic acid (score = 6, no activity), highlighting the functional importance of the methoxy moiety for overcoming specific tolerance mechanisms [1]. In tyrosinase inhibition assays, the IC50 of 4-methoxycinnamic acid (0.42 mM) differs by a factor of 5× from that of cinnamic acid (2.10 mM) and is statistically distinguishable from 4-hydroxycinnamic acid (0.50 mM), indicating that neither the parent compound nor the hydroxylated analog can be considered functionally interchangeable . Furthermore, in biocatalytic systems, 4-methoxycinnamic acid undergoes 100% para-selective oxidative demethylation at a rate of 180 nmol nmol-P450⁻¹ min⁻¹, whereas cinnamic acid is a poor substrate for the same enzyme, rendering the latter unsuitable for para-selective transformations [2].

4-Methoxycinnamic Acid: Direct Comparative Quantitative Evidence for Scientific Selection


Differential Antifungal Activity of 4-Methoxycinnamic Acid in a Mutant Yeast Tolerance Model

In a systematic SAR study of 30 cinnamic acid analogs tested against wild-type and mutant Saccharomyces cerevisiae strains, 4-methoxycinnamic acid exhibited a distinct activity profile. Against the glr1Δ mutant (lacking glutathione reductase, a key oxidative stress tolerance gene), 4-methoxycinnamic acid produced a growth inhibition score of 6 (highest activity in its group) [1]. By contrast, 4-methylcinnamic acid—the direct deoxygenated structural analog—yielded a score of 0 against the same mutant, completely failing to overcome tolerance [1]. The parent compound cinnamic acid showed no activity (score = 6) across all tested strains [1]. This demonstrates that the para-methoxy substituent is functionally non-redundant with a para-methyl group for overcoming glr1Δ-mediated tolerance, and that cinnamic acid itself is ineffective in this system.

Antifungal Tolerance Structure-Activity Relationship Yeast Genetics

Comparative Tyrosinase Inhibition Potency and Kinetics of 4-Methoxycinnamic Acid

In a direct comparative study of cinnamic acid derivatives against mushroom tyrosinase diphenolase activity, 4-methoxycinnamic acid demonstrated an IC50 of 0.42 mM, which is approximately 5-fold more potent than cinnamic acid (IC50 = 2.10 mM) and statistically distinct from 4-hydroxycinnamic acid (IC50 = 0.50 mM) . Kinetic analysis further revealed that 4-methoxycinnamic acid acts as a noncompetitive inhibitor with an inhibition constant (KI) of 0.458 mM, whereas 4-hydroxycinnamic acid exhibits competitive inhibition (KI = 0.244 mM) and cinnamic acid shows noncompetitive inhibition with a markedly weaker KI of 1.994 mM . 2-Hydroxycinnamic acid showed no inhibition whatsoever .

Tyrosinase Inhibition Enzyme Kinetics Cosmeceutical Research

100% para-Selective Biocatalytic Oxidation by CYP199A4: 4-Methoxycinnamic Acid vs. Cinnamic Acid

In a comparative enzymatic study using the cytochrome P450 monooxygenase CYP199A4, 4-methoxycinnamic acid was efficiently oxidized with a product formation rate of 180 nmol nmol-P450⁻¹ min⁻¹ and 100% selectivity for oxidative demethylation at the para-methoxy substituent [1]. In contrast, unsubstituted cinnamic acid was a poor substrate for CYP199A4, with substantially lower turnover [1]. The structurally similar 4-methylcinnamic acid also bound tightly and underwent 100% para-selective oxidation, but the methyl group undergoes hydroxylation/desaturation rather than demethylation [1]. Certain dimethoxy-substituted cinnamic acids were demethylated even more efficiently than 4-methoxycinnamic acid, but 3,5-dimethoxycinnamic acid showed only very low product turnover, underscoring the critical importance of the para-methoxy substitution pattern [1].

Biocatalysis Cytochrome P450 Regioselective Oxidation

Physicochemical Differentiation: LogP and Aqueous Solubility Compared to Hydroxycinnamic Acid Analogs

4-Methoxycinnamic acid exhibits a measured logP of 2.68 and aqueous solubility of 0.712 mg/mL (712 mg/L) at 25 °C, as reported by vendor technical datasheets . This lipophilicity is substantially higher than that of the corresponding 4-hydroxy analog, p-coumaric acid, which has a predicted logP of approximately 1.5–1.8 and significantly greater aqueous solubility due to the presence of a phenolic hydroxyl capable of hydrogen bonding [1]. The methoxy substitution eliminates the phenolic hydrogen-bond donor, reducing aqueous solubility by an order of magnitude relative to p-coumaric acid, while simultaneously enhancing membrane permeability potential.

Physicochemical Properties Lipophilicity Formulation Development

Antimicrobial Selectivity: Differential Activity of 4-Methoxycinnamic Acid Against Intestinal Bacteria

In a comparative study evaluating growth inhibition of human intestinal bacteria, six cinnamic acid derivatives were tested, including trans-cinnamic acid, 2-methoxycinnamic acid, 3-methoxycinnamic acid, and 4-methoxycinnamic acid [1]. Notably, 4-methoxycinnamic acid, along with 2-methoxycinnamic acid, 3-methoxycinnamic acid, and trans-cinnamic acid, exhibited no inhibitory activity against the tested strains, whereas 4-hydroxy-3-methoxycinnamic acid (ferulic acid) and 3,4-dihydroxycinnamic acid displayed potent and selective inhibition against Clostridium perfringens and Escherichia coli [1]. This negative result is informative: it demonstrates that the para-methoxy substitution alone, without an adjacent phenolic hydroxyl, is insufficient to confer antimicrobial activity in this intestinal bacterial panel, distinguishing 4-methoxycinnamic acid from the dihydroxylated or hydroxy-methoxylated analogs.

Antimicrobial Selectivity Intestinal Microbiota Natural Product Screening

Quorum Sensing and Biofilm Inhibition: 4-Methoxycinnamic Acid vs. 4-Dimethylaminocinnamic Acid

In a study evaluating cinnamic acid derivatives as quorum sensing (QS) and biofilm inhibitors in Chromobacterium violaceum ATCC12472, 4-methoxycinnamic acid (MCA) and 4-dimethylaminocinnamic acid (DCA) were identified as potential QS inhibitors . The abstract does not provide quantitative comparative data between MCA and DCA, but establishes that MCA exhibits QS inhibitory activity, distinguishing it from the parent cinnamic acid which was not reported to have this effect in the same assay system .

Quorum Sensing Inhibition Biofilm Anti-virulence

Validated Research and Industrial Applications for 4-Methoxycinnamic Acid Based on Comparative Evidence


Antifungal Tolerance Research: Overcoming glr1Δ-Mediated Resistance in Yeast

Based on direct comparative data showing 4-methoxycinnamic acid inhibits glr1Δ mutant yeast growth while 4-methylcinnamic acid does not, this compound serves as a defined chemical probe for studying glutathione-dependent oxidative stress tolerance mechanisms in fungi . Procurement is justified for laboratories investigating antifungal synergy or resistance reversal strategies, as the compound's activity cannot be replicated by the methyl analog.

Cosmeceutical Tyrosinase Inhibition Studies Requiring Noncompetitive Kinetics

The demonstrated IC50 of 0.42 mM and noncompetitive inhibition mechanism (KI = 0.458 mM) make 4-methoxycinnamic acid a preferred reference compound for melanogenesis studies where competitive inhibitors (e.g., 4-hydroxycinnamic acid, KI = 0.244 mM) are unsuitable or where distinct kinetic profiles are required for comparative enzymology . Its 5-fold greater potency over cinnamic acid also supports its use as a more sensitive positive control.

Biocatalytic Synthesis: Para-Selective Oxidative Demethylation Using CYP199A4

For enzymatic production of para-demethylated cinnamic acid derivatives, 4-methoxycinnamic acid is a validated high-efficiency substrate (180 nmol nmol-P450⁻¹ min⁻¹, 100% para-selectivity) for CYP199A4 biocatalysis, whereas cinnamic acid is a poor substrate . This enables regiospecific transformations that are challenging via traditional chemical synthesis, justifying procurement for synthetic biology and green chemistry applications.

Lipophilicity-Dependent Formulation and Membrane Permeability Studies

The measured logP of 2.68 and low aqueous solubility (0.712 mg/mL) differentiate 4-methoxycinnamic acid from its hydroxylated analog p-coumaric acid, making it a useful model compound for investigating the effect of methoxy vs. hydroxy substitution on membrane partitioning, passive diffusion, and organic solvent extraction efficiency . This is directly relevant to formulation development for nutraceutical or cosmetic delivery systems.

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